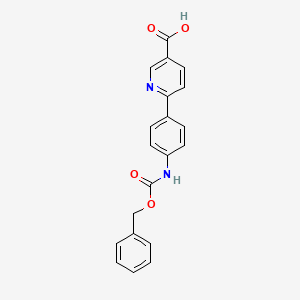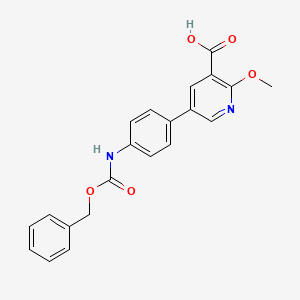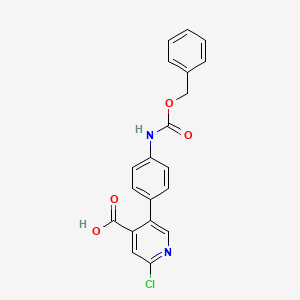
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid (5-HNA) is a compound with a wide range of biomedical applications due to its unique structure and properties. 5-HNA is a member of the nicotinic acid family, which is composed of compounds that contain a carboxylic acid group and a pyridine ring. This compound has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. In
科学的研究の応用
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications due to its unique structure and properties. It has been used in biochemical studies to study the effects of various compounds on enzyme activity, as well as to study the binding of drugs to proteins. In physiological studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used to study the effects of various compounds on cell metabolism, as well as to study the effects of various compounds on cell growth and development. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used in pharmacological studies to study the effects of various drugs on the body, as well as to study the effects of various drugs on the central nervous system.
作用機序
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the synthesis of nicotinic acid. Specifically, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is thought to bind to the enzyme nicotinamide adenine dinucleotide (NAD+) and inhibit its activity, thus preventing the production of nicotinic acid. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is thought to bind to the enzyme nicotinamide mononucleotide (NMN) and inhibit its activity, thus preventing the production of nicotinic acid.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of nicotinic acid, thus preventing the production of nicotinic acid. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to bind to proteins and inhibit their activity, thus preventing the binding of drugs to proteins. In physiological studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to have a variety of effects on cell metabolism, cell growth, and cell development.
実験室実験の利点と制限
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage of using 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is that it can be easily synthesized in a three-step process. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is a relatively stable compound, which makes it ideal for long-term storage. On the other hand, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is a relatively expensive compound, which can be a limitation for some experiments. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% can be toxic if ingested, which can be a limitation for some experiments.
将来の方向性
There are a variety of possible future directions for 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% research. One possible direction is to explore the effects of 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% on various diseases, such as cancer and neurodegenerative diseases. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to study the effects of various drugs on the body and the central nervous system. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to explore the effects of various compounds on enzyme activity and protein binding. Finally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to explore the effects of various compounds on cell metabolism, cell growth, and cell development.
合成法
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pyridine in the presence of a base such as sodium hydroxide. This reaction produces 4-chlorobenzoyl-2-amino-pyridine. In the second step, 4-chlorobenzoyl-2-amino-pyridine is reacted with aqueous sodium nitrite to form 5-(4-chlorobenzoyl-2-amino-pyridine)-2-hydroxynicotinic acid. Finally, the 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is extracted with ethyl acetate and purified by recrystallization.
特性
IUPAC Name |
2-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-17(19(24)25)10-15(11-21-18)14-6-8-16(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYZWMNRSGTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
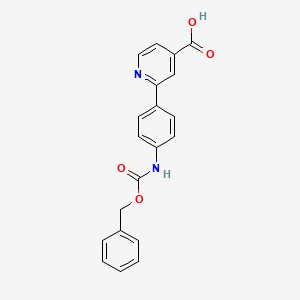
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)
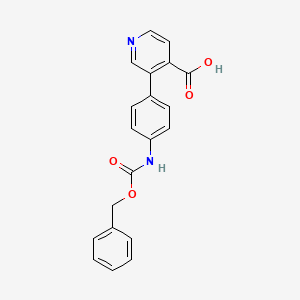

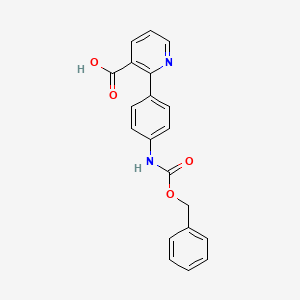
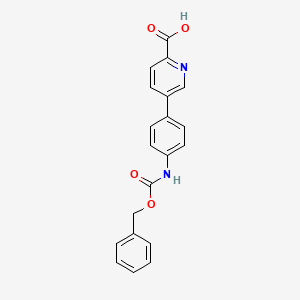
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
